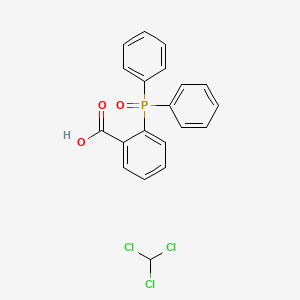
Chloroform;2-diphenylphosphorylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroform;2-diphenylphosphorylbenzoic acid is an organophosphorus compound with the molecular formula C19H15O2P. It is a white solid that dissolves in polar organic solvents. This compound is primarily used as a ligand in catalysts for various chemical reactions, including the Shell higher olefin process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroform;2-diphenylphosphorylbenzoic acid is typically synthesized by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions
Chloroform;2-diphenylphosphorylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chloroform;2-diphenylphosphorylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of chloroform;2-diphenylphosphorylbenzoic acid involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates .
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphinobenzaldehyde
- Diphenylphosphinobenzoic acid
- Diphenylphosphinobenzyl alcohol
Uniqueness
Chloroform;2-diphenylphosphorylbenzoic acid is unique due to its specific structure, which allows it to form stable complexes with transition metals. This property makes it particularly effective as a ligand in catalytic processes, distinguishing it from other similar compounds .
Properties
CAS No. |
627538-71-0 |
|---|---|
Molecular Formula |
C20H16Cl3O3P |
Molecular Weight |
441.7 g/mol |
IUPAC Name |
chloroform;2-diphenylphosphorylbenzoic acid |
InChI |
InChI=1S/C19H15O3P.CHCl3/c20-19(21)17-13-7-8-14-18(17)23(22,15-9-3-1-4-10-15)16-11-5-2-6-12-16;2-1(3)4/h1-14H,(H,20,21);1H |
InChI Key |
WBFPPUXBOVTQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O.C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















